

"developing an analytical method for 4-(Dimethylamino)butanethioamide detection"

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Compound of Interest

Compound Name: 4-(Dimethylamino)butanethioamide
CAS No.: 86415-54-5
Cat. No.: B3290360

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Application Note: AN-2026-TDA Development and Validation of a Stability-Indicating LC-MS/MS Method for 4-(Dimethylamino)butanethioamide

Abstract & Scope

This application note details a robust analytical protocol for the quantification of 4-(Dimethylamino)butanethioamide (DBT), a structural motif increasingly relevant in antitubercular drug design (as an Ethionamide analog) and hydrogen sulfide (H₂S) donor research.

The analysis of DBT presents a unique "chemical conflict":

- The Amine Challenge: The dimethylamino group (pK_a ~10.[1]7) is highly polar and positively charged at neutral/acidic pH, leading to poor retention on standard C18 columns.

- The Thioamide Challenge: The thioamide moiety is prone to oxidative desulfuration (converting to the corresponding amide) and hydrolysis under alkaline conditions.

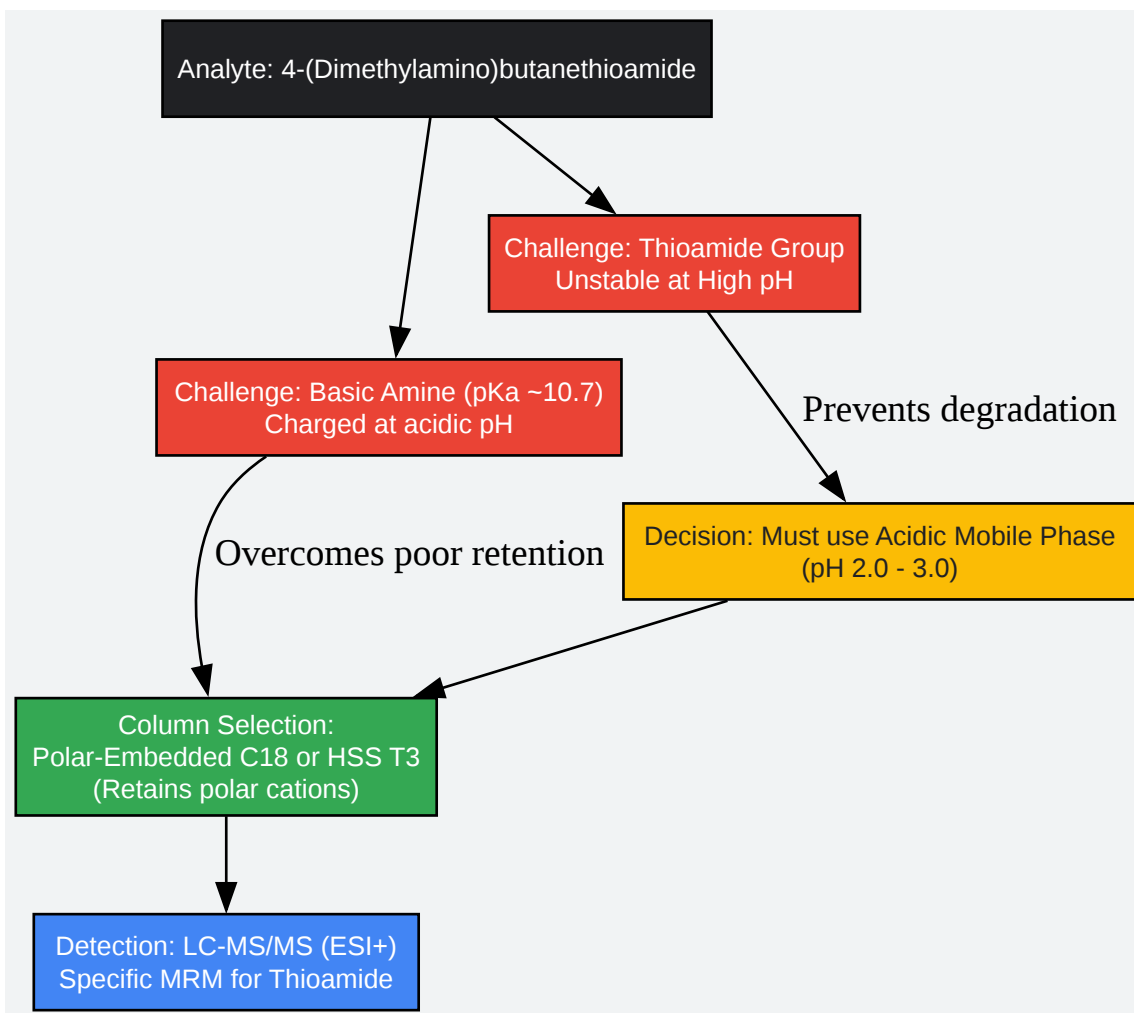
This guide overcomes these hurdles using a Polar-Embedded Reversed-Phase LC-MS/MS approach under acidic conditions, ensuring both analyte retention and chemical stability.

Chemical Profile & Method Strategy

Property	Specification	Analytical Implication
Structure		Contains both a basic amine and a neutral thioamide.
Molecular Weight	146.25 g/mol	Monoisotopic Mass: 146.09 Da. Precursor : 147.10
pKa (Amine)	~10.7 (Predicted)	Protonated at pH < 9. Requires specific stationary phases for retention.
UV Max	~265–290 nm	Distinct from amides (<220 nm). Useful for purity checks but MS is required for sensitivity.
Stability	Oxidatively labile	Critical: Samples must be kept cooled (4°C) and shielded from light.

The "Stability-Retention" Paradox

Standard methods for basic amines often employ high pH (pH > 10) to neutralize the amine for C18 retention. However, thioamides degrade rapidly in alkaline media. Therefore, we must use acidic conditions (pH ~2-3) to stabilize the thioamide, necessitating a column capable of retaining the charged cation.



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Caption: Logical decision tree for selecting the acidic polar-embedded chromatography strategy.

Detailed Protocols

Protocol A: Sample Preparation (Anti-Oxidation Focus)

Objective: Extract analyte while preventing S-oxidation to 4-(dimethylamino)butanamide.

Reagents:

- Extraction Solvent: Acetonitrile (LC-MS Grade).
- Stabilizer: 0.1% Ascorbic Acid (w/v) in water (Freshly prepared).

- Internal Standard (IS): Prothionamide or deuterated analog (if available).

Procedure:

- Stock Preparation: Dissolve 1 mg DBT in 1 mL Methanol. Store at -80°C.
- Biological Matrix (Plasma/Microsomes):
 - Aliquot 50 µL of sample into a light-protected (amber) tube.
 - Add 10 µL of Stabilizer (Ascorbic acid) immediately. Note: This scavenges radical oxidants.
 - Add 200 µL of Extraction Solvent (Acetonitrile) containing IS (50 ng/mL).
- Extraction:
 - Vortex vigorously for 30 seconds.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Reconstitution:
 - Transfer supernatant to a fresh vial.
 - Evaporate under Nitrogen at ambient temperature (Do NOT heat).
 - Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Protocol B: LC-MS/MS Instrumentation & Conditions

System: Agilent 6400 Series or Sciex Triple Quad equivalent.

1. Chromatographic Conditions:

- Column: Waters XSelect HSS T3 (150 mm, 2.5 µm) OR Phenomenex Luna Omega Polar C18.

- Why? These columns are designed to retain polar, positively charged amines in 100% aqueous conditions without ion-pairing reagents.
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
- Flow Rate: 0.4 mL/min.
- Temperature: 40°C.[3]
- Injection Volume: 5 µL.

Gradient Table:

Time (min)	% B	Event
0.0	2	Initial Hold (Trapping polar amine)
1.0	2	End of loading
4.0	90	Elution
5.0	90	Wash
5.1	2	Re-equilibration

| 7.0 | 2 | End of Run |

2. Mass Spectrometry (ESI+) Parameters:

- Ionization: Electrospray Positive (ESI+).
- Capillary Voltage: 3500 V.
- Gas Temp: 350°C.
- Precursor Ion:

147.1

MRM Transitions (Quantitation & Qualifier):

Transition	Type	Collision Energy (eV)	Structural Logic
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| 147.1

58.1 | Quantifier | 15–20 | Formation of dimethyliminium ion

. Highly specific to the amine tail. | | 147.1

113.0 | Qualifier | 10–15 | Loss of

(34 Da). Characteristic of thioamides. | | 147.1

130.1 | Qualifier | 25 | Loss of

(17 Da). |

Method Validation (ICH Q2 R2 Aligned)

To ensure regulatory compliance, the method must be validated against the following criteria.

1. Specificity & Selectivity

- Test: Inject blank matrix, matrix spiked with DBT, and matrix spiked with the S-oxide impurity (4-(dimethylamino)butanamide, 131).
- Requirement: No interference at the retention time of DBT. The method must resolve the Thioamide (DBT) from the Amide (degradation product).
- Note: The HSS T3 column typically resolves these based on the difference in hydrogen bonding capabilities of C=S vs C=O.

2. Linearity & Range

- Range: 1.0 ng/mL to 1000 ng/mL.

- Criteria:

- . Weighting factor

- is recommended due to the wide dynamic range.

3. Accuracy & Precision

- QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

- Replicates: n=5 per level over 3 days.

- Acceptance:

- bias and CV (20% for LLOQ).

4. Stability (Critical Parameter)

Due to the thioamide group, stability must be proven:

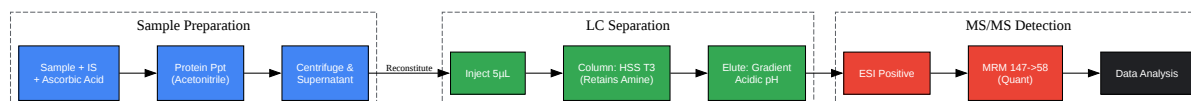
- Benchtop Stability: 4 hours at Room Temp (protect from light).

- Autosampler Stability: 24 hours at 4°C.

- Freeze-Thaw: 3 cycles at -80°C.

- Warning: If degradation >15% is observed, strictly enforce the use of amber glassware and ascorbic acid.

Workflow Visualization



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Caption: Step-by-step analytical workflow from sample stabilization to MS quantification.

Troubleshooting & Insights

- Issue: Low Recovery / Signal Loss.
 - Cause: Thioamides can bind irreversibly to stainless steel surfaces (chelation).
 - Fix: Use PEEK tubing where possible or add 5 mM EDTA to the sample reconstitution solvent.
- Issue: Peak Tailing.
 - Cause: Interaction of the dimethylamine with residual silanols on the column.
 - Fix: Ensure the column is "Endcapped". Increase buffer strength (e.g., add 5 mM Ammonium Formate to the mobile phase) to mask silanols.
- Issue: Carryover.
 - Cause: Basic amines stick to the injector needle.
 - Fix: Use a strong needle wash: Methanol:Water:Formic Acid (50:49:1).

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